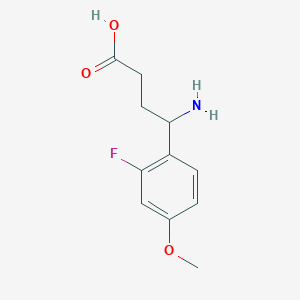
4-Amino-4-(2-fluoro-4-methoxyphenyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-4-(2-fluoro-4-methoxyphenyl)butanoic acid is an organic compound that features both amino and carboxylic acid functional groups The presence of a fluoro and methoxy substituent on the phenyl ring adds to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-(2-fluoro-4-methoxyphenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boronic acid derivatives under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to the efficiency of the process.
化学反应分析
Types of Reactions
4-Amino-4-(2-fluoro-4-methoxyphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the carboxylic acid group results in the formation of an alcohol.
科学研究应用
4-Amino-4-(2-fluoro-4-methoxyphenyl)butanoic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Amino-4-(2-fluoro-4-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. The fluoro and methoxy substituents on the phenyl ring can enhance its binding affinity and specificity for certain targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-Fluoro-4-methoxyphenylboronic acid: This compound shares the fluoro and methoxy substituents on the phenyl ring but lacks the amino and carboxylic acid groups.
(3R)-4,4-Difluoro-3-[(4-methoxyphenyl)sulfonyl]butanoic acid: This compound contains similar structural features but includes a sulfonyl group instead of an amino group.
(2S)-2-{3-[({[2-fluoro-4-(trifluoromethyl)phenyl]carbonyl}amino)methyl]}butanoic acid: This compound has a similar backbone but includes additional fluorine atoms and a benzamide moiety.
Uniqueness
4-Amino-4-(2-fluoro-4-methoxyphenyl)butanoic acid is unique due to the combination of its functional groups and substituents. The presence of both amino and carboxylic acid groups, along with the fluoro and methoxy substituents, provides a distinct set of chemical properties and reactivity patterns that differentiate it from similar compounds.
生物活性
4-Amino-4-(2-fluoro-4-methoxyphenyl)butanoic acid is an organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. Its molecular formula, C12H16FNO3, features an amino group and a fluorinated methoxyphenyl substituent, which are critical for its biological activity. This article explores the compound's biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The compound's structure contributes to its reactivity and interactions with biological targets. The presence of the amino group allows for nucleophilic substitution reactions, while the carboxylic acid moiety can engage in various chemical transformations like esterification. The fluorine atom enhances lipophilicity, influencing the compound's interaction with lipid membranes and proteins.
Interaction with Neurotransmitter Systems
Research indicates that this compound acts as a modulator of neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) receptors. GABA receptors are critical for inhibitory neurotransmission in the central nervous system, and their modulation may have implications for treating neurological disorders such as anxiety and epilepsy.
The compound is believed to interact with GABA receptors by enhancing GABAergic transmission. This interaction could lead to increased inhibitory signaling in the brain, potentially alleviating symptoms associated with anxiety disorders and seizure activity.
Case Studies and Research Findings
- Neuropharmacological Studies : In a study examining the effects of various compounds on GABA receptor modulation, this compound demonstrated significant activity in enhancing GABA-induced currents in neuronal cultures. This suggests a potential role in developing anxiolytic or anticonvulsant medications.
- Comparative Analysis : A comparative study involving structurally similar compounds revealed that this compound exhibited a distinct pharmacological profile due to its specific substitutions. For instance, analogs lacking the fluorinated methoxy group showed reduced potency at GABA receptors.
Data Tables
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Amino-3-(4-fluorophenyl)butanoic acid | C10H12FNO2 | Lacks methoxy group; primarily studied for GABA receptor effects. |
| 4-Amino-3-(3-fluoro-2-methoxyphenyl)butanoic acid | C12H16FNO3 | Contains different fluorinated methoxy substituent; varied receptor interactions potential. |
| 4-Amino-2-(4-fluorophenyl)butanoic acid | C10H12FNO2 | Similar structure without methoxy group; used in neuropharmacological studies. |
Applications
The unique properties of this compound make it a candidate for various applications:
- Medicinal Chemistry : Its ability to modulate neurotransmitter systems positions it as a potential therapeutic agent for neurological disorders.
- Research Tool : It can be utilized in studies aimed at understanding the mechanisms of GABAergic signaling and its implications in neuropharmacology.
属性
分子式 |
C11H14FNO3 |
|---|---|
分子量 |
227.23 g/mol |
IUPAC 名称 |
4-amino-4-(2-fluoro-4-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C11H14FNO3/c1-16-7-2-3-8(9(12)6-7)10(13)4-5-11(14)15/h2-3,6,10H,4-5,13H2,1H3,(H,14,15) |
InChI 键 |
JIVUKKLSVWAGFM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)C(CCC(=O)O)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















